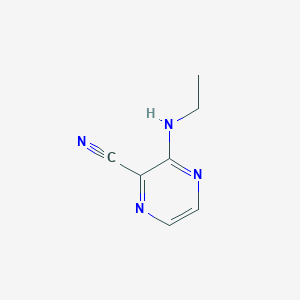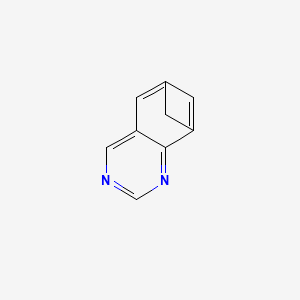
6,8-Methanoquinazoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,8-Methanoquinazoline is a nitrogen-containing heterocyclic compound that belongs to the quinazoline family. Quinazolines are known for their wide range of biological activities and are used as building blocks in medicinal chemistry. The unique structure of this compound, which includes a methano bridge, makes it an interesting subject for research in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6,8-Methanoquinazoline typically involves the use of transition metal-catalyzed reactions. One common method is the intramolecular dehydrative cyclization of appropriate precursors under the influence of a catalyst. For example, the reaction of 6-nitroveratraldehyde with an amide under specific conditions can yield this compound .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using efficient catalysts, and ensuring high yield and purity, would apply.
Chemical Reactions Analysis
Types of Reactions: 6,8-Methanoquinazoline can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride are common.
Substitution: Halogenating agents or nucleophiles can be used under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinazoline oxides, while reduction could produce dihydroquinazolines .
Scientific Research Applications
6,8-Methanoquinazoline has several applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex quinazoline derivatives.
Biology: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: Quinazoline derivatives, including this compound, are investigated for their potential anticancer, antibacterial, and antiviral properties.
Industry: It can be used in the development of new materials with specific chemical properties
Mechanism of Action
The mechanism of action of 6,8-Methanoquinazoline involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or interfere with receptor-ligand interactions. The exact pathways depend on the specific biological context in which the compound is used .
Comparison with Similar Compounds
Quinazoline: The parent compound without the methano bridge.
6,7-Dimethoxyquinazoline: A derivative with methoxy groups at positions 6 and 7.
Fumiquinazolines: Naturally occurring alkaloids with a similar core structure
Uniqueness: 6,8-Methanoquinazoline is unique due to the presence of the methano bridge, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other quinazoline derivatives and can lead to different pharmacological properties.
Properties
CAS No. |
80435-07-0 |
|---|---|
Molecular Formula |
C9H6N2 |
Molecular Weight |
142.16 g/mol |
IUPAC Name |
3,5-diazatricyclo[7.1.1.02,7]undeca-1(10),2,4,6,8-pentaene |
InChI |
InChI=1S/C9H6N2/c1-6-2-7(1)9-8(3-6)4-10-5-11-9/h1,3-5H,2H2 |
InChI Key |
BJDHQDIQJHNYEU-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC3=CN=CN=C3C1=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Methylpyrrolo[1,2-c]pyrimidin-1(2H)-one](/img/structure/B11921400.png)
![9-Methylspiro[4.4]non-6-en-1-one](/img/structure/B11921403.png)
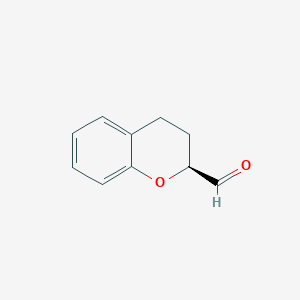



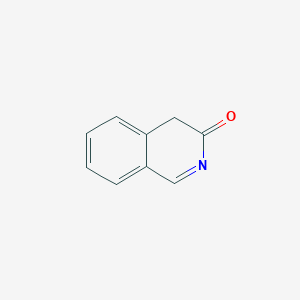

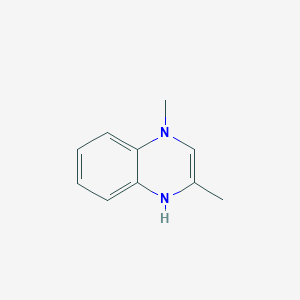
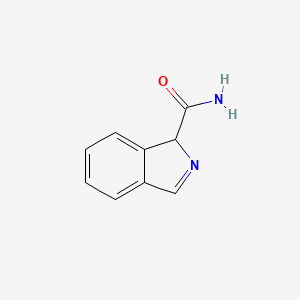
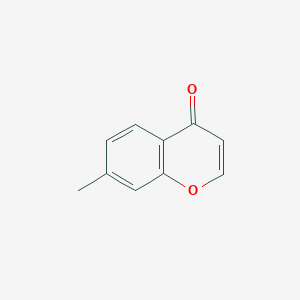
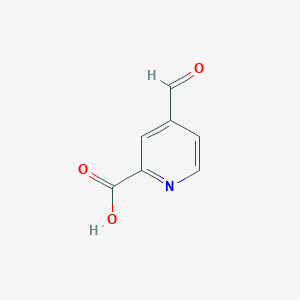
![3-Methyl-1,4,6,7-tetrahydro-pyrazolo[3,4-c]pyridin-5-one](/img/structure/B11921505.png)
